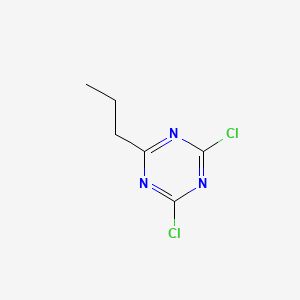

2,4-Dichloro-6-propyl-1,3,5-triazine

Beschreibung

2,4-Dichloro-6-propyl-1,3,5-triazine is a halogenated triazine derivative characterized by chlorine atoms at positions 2 and 4 and a propyl group at position 6 on the triazine ring. This compound serves as a versatile intermediate in organic synthesis, particularly for preparing substituted triazines via nucleophilic substitution reactions with amines or alcohols. For example, it reacts with ethanolamine in dioxane to yield derivatives like 2-chloro-4-morpholino-6-propyl-1,3,5-triazine, which are precursors for pharmaceuticals targeting cognitive disorders . Its synthesis involves reacting cyanuric chloride with propylamine under controlled conditions, as described by Hirt et al. (1950), followed by selective chlorination . The compound’s reactivity is attributed to the electron-withdrawing chlorine atoms, which activate the triazine ring for substitution reactions.

Eigenschaften

CAS-Nummer |

30894-73-6 |

|---|---|

Molekularformel |

C6H7Cl2N3 |

Molekulargewicht |

192.04 g/mol |

IUPAC-Name |

2,4-dichloro-6-propyl-1,3,5-triazine |

InChI |

InChI=1S/C6H7Cl2N3/c1-2-3-4-9-5(7)11-6(8)10-4/h2-3H2,1H3 |

InChI-Schlüssel |

VGVDKHQHGQNHLT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=NC(=NC(=N1)Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Chloro-Substituted Triazines with Amino Groups

Atrazine (6-Chloro-N²-ethyl-N⁴-isopropyl-1,3,5-triazine-2,4-diamine)

- Substituents: Cl (position 6), ethylamino (position 2), isopropylamino (position 4).

- Molecular Weight : 215.68 g/mol.

- Applications : Widely used as a herbicide due to its ability to inhibit photosynthesis in plants.

- Reactivity: Undergoes hydroxyl radical-mediated degradation to form intermediates like 2-chloro-4-acetamide-6-isopropylamino-1,3,5-triazine and cyanuric acid .

- Key Difference: Atrazine’s amino substituents enhance its environmental persistence compared to the dichloro-propyl analog, which lacks amino groups .

Simazine (6-Chloro-N²,N⁴-diethyl-1,3,5-triazine-2,4-diamine)

- Substituents: Cl (position 6), diethylamino groups (positions 2 and 4).

- Applications: Another herbicide with a slower degradation rate than atrazine due to its symmetrical diethylamino groups.

Comparison with Target Compound The dichloro-propyl triazine lacks amino substituents, making it more reactive toward nucleophilic substitution but less stable in environmental matrices. Its propyl group enhances lipophilicity compared to atrazine’s smaller ethyl and isopropyl groups .

Alkoxy-Substituted Triazines

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

- Substituents : Cl (position 2), methoxy groups (positions 4 and 6).

- Molecular Weight : 187.59 g/mol.

- Applications : Used as a coupling agent in peptide synthesis. Activates carboxylic acids with 75% yield in THF at −5°C .

- Reactivity : Methoxy groups deactivate the triazine ring, requiring strong bases like N-methylmorpholine for activation.

2-Chloro-4-(diisopropylamino)-6-methoxy-1,3,5-triazine (MAT)

- Substituents: Cl (position 2), diisopropylamino (position 4), methoxy (position 6).

- Synthesis: Prepared via sequential substitution of chlorine with methanol and diisopropylamine .

Comparison with Target Compound

The dichloro-propyl triazine’s chlorine atoms are more labile than CDMT’s methoxy groups, enabling faster substitution reactions. However, CDMT’s dual methoxy groups improve its stability as a coupling agent .

Triazines with Bulky Substituents

2,4-Dichloro-6-phenyl-1,3,5-triazine

- Substituents : Cl (positions 2 and 4), phenyl (position 6).

- Applications : OLED intermediate for synthesizing host materials like TDPA–TRZ .

- Key Feature : The phenyl group introduces steric hindrance and π-conjugation, altering electronic properties.

4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine

- Substituents: Cl (positions 4 and 6), cyclopropylamino (position 2).

- Molecular Weight : 205.04 g/mol.

- Reactivity: Cyclopropylamino’s strain enhances reactivity, but steric bulk slows substitution kinetics compared to the propyl analog .

Comparison with Target Compound The propyl group in the target compound balances lipophilicity and steric effects, making it more suitable for pharmaceutical intermediates than bulkier analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.